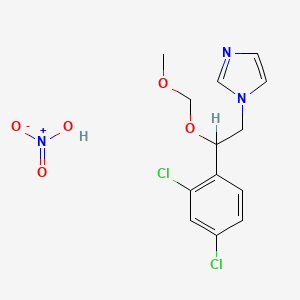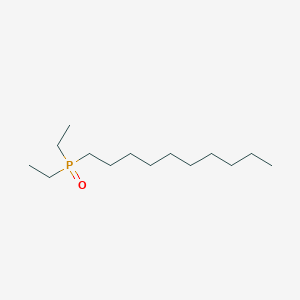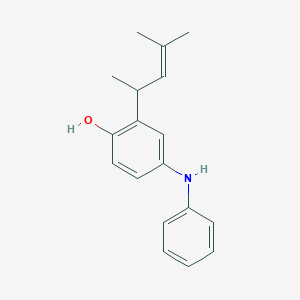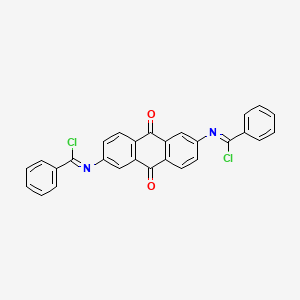![molecular formula C28H40P2 B14474557 (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] CAS No. 72144-83-3](/img/structure/B14474557.png)
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] is an organophosphorus compound that features a butane-1,4-diyl backbone with two cyclohexyl(phenyl)phosphane groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] typically involves the reaction of butane-1,4-diyl dihalides with cyclohexyl(phenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine hydrides.
Applications De Recherche Scientifique
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and probes in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism by which (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s phosphane groups play a crucial role in these interactions, facilitating the formation of strong bonds with metal centers and other electrophilic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butane-1,4-diyl)bis(diphenylphosphane): Similar structure but with diphenylphosphane groups instead of cyclohexyl(phenyl)phosphane.
(Butane-1,4-diyl)bis[diethylphosphane]: Features diethylphosphane groups, leading to different chemical properties and reactivity.
Uniqueness
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] is unique due to the presence of cyclohexyl groups, which impart steric hindrance and influence the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
72144-83-3 |
|---|---|
Formule moléculaire |
C28H40P2 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
cyclohexyl-[4-[cyclohexyl(phenyl)phosphanyl]butyl]-phenylphosphane |
InChI |
InChI=1S/C28H40P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1,3,5-6,9-10,15-16,19-20,26,28H,2,4,7-8,11-14,17-18,21-24H2 |
Clé InChI |
DQMMJGSYQGODRH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(CCCCP(C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


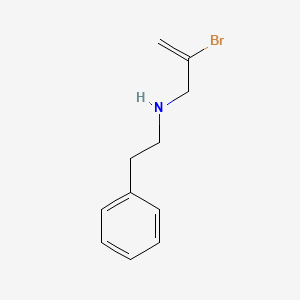

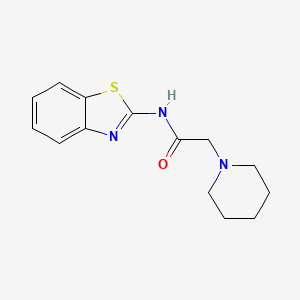

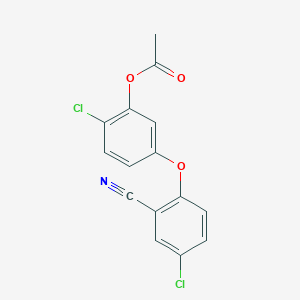
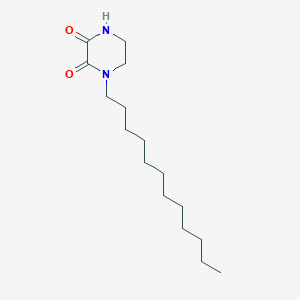
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
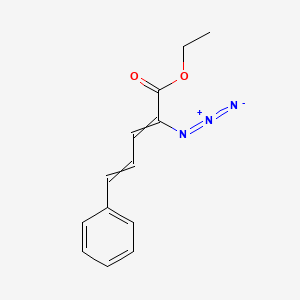
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
